(2-Hydroxy-p-tolyl)urea
Overview
Description
. This compound is a derivative of urea, where one of the hydrogen atoms is replaced by a 2-hydroxy-4-methylphenyl group. It is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Hydroxy-p-tolyl)urea typically involves the reaction of 2-hydroxy-4-methylphenyl isocyanate with ammonia or an amine . The reaction is usually carried out in an organic solvent such as benzene at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain a pure compound .
Chemical Reactions Analysis
(2-Hydroxy-p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Hydroxy-p-tolyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in drug development due to its biological activity.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxy-p-tolyl)urea involves its interaction with various molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
(2-Hydroxy-p-tolyl)urea can be compared with other urea derivatives such as:
Thiourea: Similar in structure but with a sulfur atom replacing the oxygen atom in the urea group.
Hydroxyurea: Known for its use in treating sickle cell anemia and certain cancers.
Substituted Ureas: Various substituted ureas have been synthesized and studied for their antimicrobial and other biological activities.
These comparisons highlight the unique properties and applications of this compound in contrast to other similar compounds.
Properties
CAS No. |
29053-94-9 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(2-hydroxy-4-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O2/c1-5-2-3-6(7(11)4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12) |
InChI Key |
RDWSVHLVSMKYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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